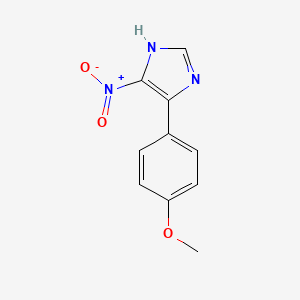

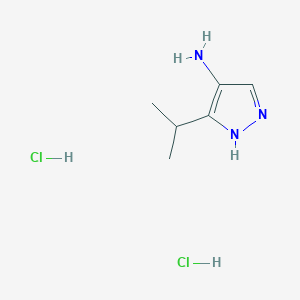

![molecular formula C20H27NO3 B1460720 N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline CAS No. 1040684-75-0](/img/structure/B1460720.png)

N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline

Overview

Description

N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline is an organic chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 . It has shown potential in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline is derived from its molecular formula, C20H27NO3 . The exact structure would involve specific arrangements of these atoms in space, and would typically be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline has a molecular weight of 329.43 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally.Scientific Research Applications

Photodynamic Therapy Derivatives of the compound have been explored for their photophysical and photochemical properties relevant to photodynamic therapy (PDT). A study on substituted zinc phthalocyanines, which share structural similarities, has reported these compounds exhibit high singlet oxygen quantum yields. This property is crucial for the effectiveness of Type II photosensitizers used in PDT, suggesting potential applications in treating various diseases, including cancer, by inducing cell death upon light activation (GÜrol et al., 2007).

Antimicrobial Activity Another area of application is in the synthesis of quinazolinone derivatives with antimicrobial activity. The interaction of similar compounds with nitrogen nucleophiles has been investigated, leading to the development of new molecules with potential as antimicrobial agents. This research opens pathways for the creation of novel antibiotics and antimicrobial substances, addressing the growing concern of antimicrobial resistance (El-Hashash et al., 2011).

Enzyme Inhibition Compounds structurally related to N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline have been synthesized and shown to exhibit inhibitory activity against various enzymes, such as butylcholinesterase and acetylcholinesterase. These enzymes are involved in neurological functions, and inhibitors can be useful in treating diseases like Alzheimer's and other neurodegenerative conditions (Abbasi et al., 2014).

Antioxidant Behavior The antioxidant behavior of Schiff bases and their tautomers, which share functional groups with the compound , has been theoretically studied. These studies suggest the potential of such compounds in mitigating oxidative stress-related diseases, highlighting their importance in developing new antioxidants (Ardjani & Mekelleche, 2017).

Safety and Hazards

The specific safety and hazard information for N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline is not provided in the search results. Safety data sheets (SDS) would typically provide information on the potential hazards of a chemical, along with first aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

properties

IUPAC Name |

N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-4-22-12-13-23-19-10-8-17(9-11-19)15-21-18-6-5-7-20(14-18)24-16(2)3/h5-11,14,16,21H,4,12-13,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVIDBXEQAVTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-Ethoxyethoxy)benzyl]-3-isopropoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)

![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)

![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)

![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)

![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)